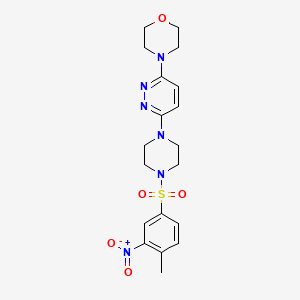

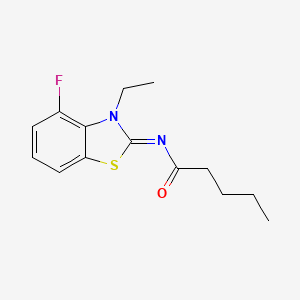

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide” is a compound that has been studied in the context of its inhibitory effects on Equilibrative Nucleoside Transporters (ENTs). ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been studied extensively. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. One study has shown that the compound inhibits [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antiallergy Activity : A study by Walsh et al. (1990) on the synthesis and evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives for antiallergy activity revealed several derivatives had activity in the passive foot anaphylaxis assay, indicating potential antiallergic properties. No activity was found in the guinea pig anaphylaxis assay at a concentration of 10 mg/kg, suggesting specificity in their biological activity (D. A. Walsh, J. Green, S. K. Franzyshen, J. C. Nolan, J. Yanni, 1990).

Herbicidal and Cytokinin Mimics : Stoilkova et al. (2014) synthesized piperazine derivatives evaluated as potential herbicides and plant growth regulators. These compounds showed significant herbicidal activity against Triticum aestivum, indicating their potential as new chemical families of herbicides and cytokinin mimics (G. Stoilkova, P. Yonova, K. Ananieva, 2014).

Neuroimaging Tracers : García et al. (2014) developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 for PET imaging of serotonin 5-HT1A receptors. The cyclohexanecarboxamide derivative showed promise as a reversible, selective, and high-affinity 5-HT1A receptor antagonist, indicating its potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (Gonzalo García, Valentina Abet, R. Alajarín, J. Alvarez-Builla, M. Delgado, L. García-García, Pablo Bascuñana-Almarcha, Carmen Peña-Salcedo, James Kelly, M. A. Pozo, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c23-19-8-4-5-9-20(19)27-16-14-26(15-17-27)13-12-25-22(29)21(28)24-11-10-18-6-2-1-3-7-18/h1-9H,10-17H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHKPOMMNUEKKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3R)-2-(6-Methoxypyridin-3-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2427471.png)

![N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2427474.png)

![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2427485.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2427488.png)

![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2427489.png)

![2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427490.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427491.png)

![Propan-2-yl 2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]acetate](/img/structure/B2427492.png)